molecular formula C18H14BrNO4 B11224348 (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11224348
M. Wt: 388.2 g/mol
InChI Key: RXSFYRNZNLQWAC-DHDCSXOGSA-N
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Description

(4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring, often using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological studies, it may be used as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(4-fluorophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(4-methylphenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Uniqueness

The presence of the bromine atom in (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one distinguishes it from its analogs with different halogen or alkyl substitutions. This can result in unique reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H14BrNO4/c1-22-14-8-5-12(16(10-14)23-2)9-15-18(21)24-17(20-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3/b15-9-

InChI Key

RXSFYRNZNLQWAC-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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